Acetanilida-15N

Descripción general

Descripción

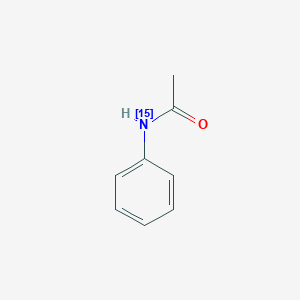

Acetanilide-15N, also known as N-Phenylacetamide-15N, is a stable isotope-labeled compound where the nitrogen atom is enriched with the isotope nitrogen-15. This compound is primarily used in scientific research to study nitrogen-related processes due to the distinct properties of nitrogen-15. Acetanilide itself is an organic compound with the formula C6H5NHC(O)CH3, and it is the N-acetylated derivative of aniline .

Aplicaciones Científicas De Investigación

Acetanilide-15N has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nitrogen-related studies to understand reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace nitrogen incorporation in biological systems.

Medicine: Utilized in pharmacokinetic studies to track the metabolism of nitrogen-containing drugs.

Industry: Applied in the synthesis of stable isotope-labeled compounds for various industrial applications

Análisis Bioquímico

Biochemical Properties

Acetanilide-15N interacts with a variety of biomolecules in biochemical reactions. It is often used as a tracer in studies of nitrogen metabolism, allowing scientists to track the movement and transformation of nitrogen atoms in biological systems .

Cellular Effects

The effects of Acetanilide-15N on cells are largely dependent on the specific biochemical reactions it is involved in. As a labeled compound, it can be used to trace the pathways of nitrogen metabolism, providing insights into cellular processes such as protein synthesis and amino acid metabolism .

Molecular Mechanism

At the molecular level, Acetanilide-15N exerts its effects through its interactions with other biomolecules. The nitrogen-15 label allows it to be tracked as it is incorporated into proteins and other nitrogen-containing compounds, providing a means to study these molecules’ synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetanilide-15N can change over time as it is metabolized and incorporated into different molecules. Studies using this compound can provide information on its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Acetanilide-15N in animal models can vary with dosage. High doses may lead to increased incorporation of the nitrogen-15 label into proteins and other biomolecules, providing more robust signals for tracking nitrogen metabolism .

Metabolic Pathways

Acetanilide-15N is involved in various metabolic pathways, particularly those involving nitrogen metabolism. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Acetanilide-15N is transported and distributed through the same mechanisms as the unlabeled compound. Its distribution can be influenced by factors such as transporter proteins and binding proteins .

Subcellular Localization

The subcellular localization of Acetanilide-15N is likely to be similar to that of the unlabeled compound. It can be directed to specific compartments or organelles based on the metabolic pathways it is involved in .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetanilide-15N can be synthesized by reacting aniline-15N with acetic anhydride. The reaction typically involves mixing aniline-15N with acetic anhydride in the presence of an acid catalyst. The mixture is then heated to facilitate the acetylation process, resulting in the formation of Acetanilide-15N .

Industrial Production Methods: In an industrial setting, the production of Acetanilide-15N follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crude product is often purified through recrystallization, where the impure solid is dissolved in a solvent at high temperature and then allowed to crystallize upon cooling .

Análisis De Reacciones Químicas

Types of Reactions: Acetanilide-15N undergoes various chemical reactions, including:

Oxidation: Acetanilide-15N can be oxidized to form N-phenylacetamide derivatives.

Reduction: It can be reduced to form aniline-15N.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: N-phenylacetamide derivatives.

Reduction: Aniline-15N.

Substitution: Brominated or nitrated acetanilide derivatives.

Mecanismo De Acción

The mechanism of action of Acetanilide-15N involves its interaction with molecular targets through its nitrogen-15 isotope. This interaction allows researchers to trace the movement and transformation of nitrogen atoms in chemical and biological systems. The pathways involved include nitrogen fixation, assimilation, and metabolic incorporation .

Comparación Con Compuestos Similares

Aniline-15N: Another nitrogen-15 labeled compound used in similar research applications.

Urea-15N: Used in studies of nitrogen metabolism and soil nitrogen dynamics.

Nicotine-15N: Employed in pharmacokinetic studies of nicotine metabolism

Uniqueness of Acetanilide-15N: Acetanilide-15N is unique due to its specific structure, which combines the properties of aniline and acetic acid. This makes it particularly useful in studying acetylation reactions and nitrogen-related processes in both chemical and biological systems .

Actividad Biológica

Acetanilide-15N is a nitrogen-15 isotopically labeled derivative of acetanilide, a compound traditionally used in various biological and chemical applications. The incorporation of the stable isotope enhances its utility in research, particularly in studies involving nitrogen metabolism, drug metabolism, and as a tracer in various biological systems. This article explores the biological activity of Acetanilide-15N, focusing on its applications, mechanisms of action, and relevant research findings.

Acetanilide-15N has the chemical formula CHNO and is characterized by the presence of a nitrogen atom that is stable and non-radioactive. The structure consists of an acetamido group attached to a phenyl ring, which influences its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 151.16 g/mol |

| Melting Point | 114 °C |

| Solubility | Soluble in organic solvents |

| Isotopic Composition |

The biological activity of Acetanilide-15N can be attributed to its role as a nitrogen source in biochemical pathways. It participates in metabolic processes where nitrogen incorporation is essential, such as amino acid synthesis and neurotransmitter production. The labeling with allows for tracing and understanding these metabolic pathways through techniques like NMR spectroscopy.

Case Studies

- Metabolic Tracing in Plants : A study investigated the movement of nitrogen within plants using -labeled compounds, including Acetanilide-15N. It was found that the isotopic label could effectively trace nitrogen utilization in different plant organs under varying fertilization regimes, providing insights into nitrogen use efficiency (NUE) .

- Drug Metabolism : Research has shown that Acetanilide-15N can be utilized to study drug metabolism in vivo. In experiments involving animal models, the compound was administered to assess its metabolic conversion and subsequent excretion pathways. The results indicated that the label persisted longer than expected, suggesting potential for further studies on drug retention and metabolism .

- Stable Isotope Analysis : In ecological studies, Acetanilide-15N was used as a standard for measuring stable nitrogen isotope ratios in animal tissues during decomposition processes. This application highlighted how biological tissues can exhibit enrichment in , providing essential data on nutrient cycling .

Table 2: Summary of Case Studies Involving Acetanilide-15N

| Study Focus | Findings |

|---|---|

| Plant Nitrogen Utilization | Effective tracing of nitrogen movement in plants |

| Drug Metabolism | Insights into metabolic conversion and retention |

| Ecological Studies | Measurement of stable nitrogen isotopes during decay |

Research Findings

Recent studies have demonstrated that Acetanilide-15N exhibits low toxicity levels when administered at appropriate doses, making it suitable for various biological applications. Its long half-life in biological systems allows for extended observation periods during experiments.

Toxicity Profile

The toxicity profile of Acetanilide-15N has been evaluated in several studies, indicating minimal adverse effects at concentrations used for metabolic studies . This safety profile enhances its applicability in both laboratory and field settings.

NMR Spectroscopy Applications

The use of NMR spectroscopy has been pivotal in elucidating the metabolic pathways involving Acetanilide-15N. The compound's unique spectral characteristics allow researchers to monitor dynamic changes in nitrogen metabolism within living organisms .

Propiedades

IUPAC Name |

N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-QBZHADDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480128 | |

| Record name | Acetanilide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-75-8 | |

| Record name | Acetanilide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is the significance of Acetanilide-15N in the context of Nuclear Magnetic Resonance (NMR) spectroscopy?

A1: Acetanilide-15N serves as a valuable test case for validating theoretical calculations of 15N NMR chemical shift tensors. [] Researchers compared experimentally determined chemical shift tensors of solid Acetanilide-15N with those calculated using various computational methods and basis sets. This comparison helps assess the accuracy and reliability of these methods for predicting NMR parameters, which are crucial for structural characterization and understanding molecular properties.

Q2: How was Acetanilide-15N synthesized using a cost-effective approach for isotopic labeling?

A2: Researchers synthesized Acetanilide-15N starting with 15N-labeled nitric acid (H15NO3) as the source of the nitrogen isotope. [] This labeled nitric acid was reacted with benzene to produce 15N-labeled nitrobenzene. Subsequent conversion steps led to the formation of Acetanilide-15N. This synthetic strategy highlights the use of readily available and cost-effective labeled precursors for incorporating stable isotopes into complex molecules for various applications, including NMR studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.